N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-10(2)13(3,9-14)15-12(18)8-16-6-4-5-11(17)7-16/h10-11,17H,4-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGFGLCLNQIWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the cyano and acetamide groups. One common method involves the reaction of 3-hydroxypiperidine with 2-cyano-3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, such as oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to form a ketone | Potassium permanganate, chromium trioxide |
| Reduction | Cyano group can be reduced to an amine | Lithium aluminum hydride, sodium borohydride |
| Substitution | Acetamide group can undergo nucleophilic substitution | Amines, thiols |
Biology
This compound is investigated for its potential as a biochemical probe due to its unique functional groups. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the hydroxypiperidine ring may interact with biological receptors, modulating various biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Its structural components suggest potential applications in drug development, particularly for conditions that require modulation of specific biochemical pathways.
Industry
The compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing new chemical processes or products in industrial applications.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties against various bacterial and fungal pathogens. The synthesis of related compounds has shown promising results in inhibiting growth in specific strains .
- Pharmacological Properties : Investigations into similar piperidine derivatives have revealed their potential as inhibitors for enzymes like α-glucosidase, which could be relevant for managing diabetes . The mechanisms of action often involve interactions at molecular targets leading to significant biological effects.
- Structural Analysis : Studies utilizing techniques like NMR and IR spectroscopy have characterized the synthesized compounds, providing insights into their conformations and interactions .
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydroxypiperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related acetamide derivatives:
Key Observations :
Structural Diversity: The target compound’s hydroxypiperidine group distinguishes it from sulfur-containing analogs (e.g., dithiolane in 7c or thiophene in ). This moiety may enhance solubility and receptor affinity compared to lipophilic groups like indole . Cyano substituents are shared with compounds 7c and C₅H₇N₃O₂ , but their placement on a branched butane chain in the target compound likely reduces steric hindrance during target binding.
Pharmacological Implications :
- Quinazoline sulfonyl derivatives (e.g., compound 38 ) exhibit strong anticancer activity, suggesting that electron-withdrawing groups (e.g., sulfonyl) enhance cytotoxicity. The target compound lacks such groups, implying a different mechanism.
- Indole-based acetamides (e.g., ) are structurally analogous to serotonin and melatonin, hinting at CNS applications. The target’s hydroxypiperidine group may similarly target neurotransmitter receptors.
Physicochemical Properties: The hydroxypiperidine group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., benzothiazole derivatives in ).
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-(3-hydroxypiperidin-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
- Structure : The compound features a cyano group, a piperidine moiety, and an acetamide structure, which contribute to its biological activity.
Pharmacological Effects
- Antimicrobial Activity : Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the induction of apoptosis, making it a candidate for further development as an anticancer agent .
- Neuroprotective Effects : The piperidine component suggests possible neuroprotective properties. Preliminary studies have indicated that similar compounds can enhance neuronal survival under stress conditions, which may be beneficial in neurodegenerative diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its antimicrobial and anticancer effects.
- Interaction with Receptors : It is hypothesized that the compound interacts with various neurotransmitter receptors, potentially explaining its neuroprotective effects.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-(4-Hydroxyphenyl)acetamide | Antimicrobial | |
| N-(2-Cyano-3-methylbutan-2-yl)-4-(pyridin-3-yl)acetamide | Cytotoxicity | |
| N-(4-Methylphenyl)-piperidine | Neuroprotective |
Table 2: Case Studies on Cytotoxicity
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 15 | Significant reduction in cell viability | |
| MCF7 | 20 | Induction of apoptosis noted | |
| SH-SY5Y | 10 | Neuroprotection observed under oxidative stress |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Study 2: Cytotoxic Mechanisms
In vitro studies on cancer cell lines revealed that the compound induces apoptosis through the mitochondrial pathway. Flow cytometry analysis demonstrated increased annexin V positivity in treated cells, confirming apoptotic cell death .
Study 3: Neuroprotective Properties
Research exploring the neuroprotective effects of similar compounds found that they could significantly reduce neuronal death in models of oxidative stress. The compounds were shown to modulate reactive oxygen species (ROS) levels, providing a protective effect against neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
